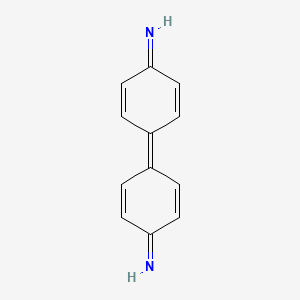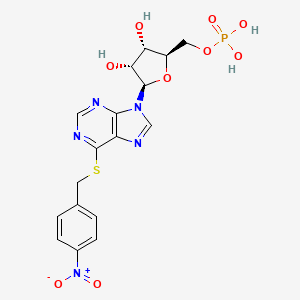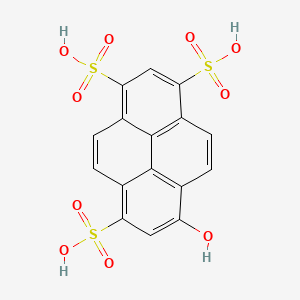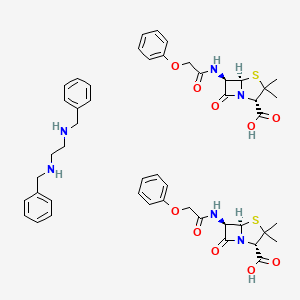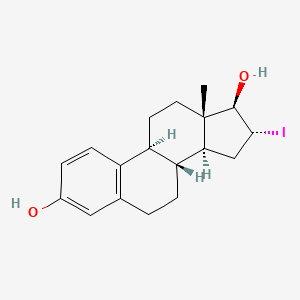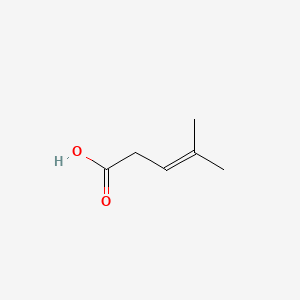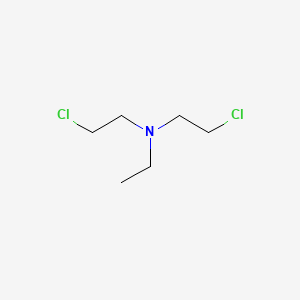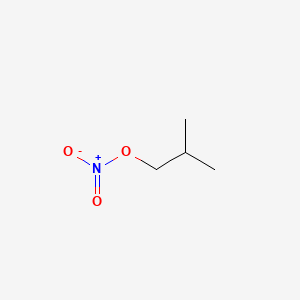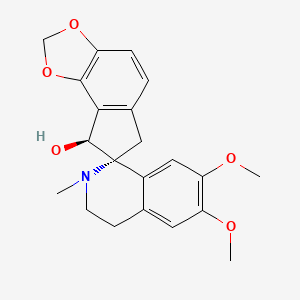
5,6-二氯烟酸
概述
描述
5,6-Dichloronicotinic acid is a dihalonicotinic acid . It is a compound that can be synthesized by reacting methyl ketones with chloroacetic acid . It is used in the synthesis of maleic anhydride and has been shown to inhibit the catalysis of acetylcholine chloride . It has also been shown to have an inhibitory effect on Alzheimer’s disease .
Synthesis Analysis
5,6-Dichloronicotinic acid can be synthesized by reacting methyl ketones with chloroacetic acid . It is used in the preparation of 5-chloro-6-iodonicotinic acid by iodine displacement . Another synthesis route involves the reaction of sulfuric acid with 5,6-dichloronicotinic acid dissolved in methanol.Molecular Structure Analysis
The molecular formula of 5,6-Dichloronicotinic acid is C6H3Cl2NO2 . The structure of the molecule includes a pyridine ring with two chlorine atoms attached at the 5 and 6 positions and a carboxylic acid group at the 3 position .Chemical Reactions Analysis
5,6-Dichloronicotinic acid is used in the preparation of 5-chloro-6-iodonicotinic acid by iodine displacement . It is also used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory organic synthesis processes and chemical and pharmaceutical research and development processes .Physical And Chemical Properties Analysis
5,6-Dichloronicotinic acid is a white to off-white crystalline powder . It has a molecular weight of 192.00 g/mol . The melting point is 164-168 °C .科学研究应用
Chemical Synthesis
5,6-Dichloronicotinic acid is used as a biochemical reagent . It is a key component in the synthesis of various organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in the field of organic synthesis .
Pharmaceutical Research
This compound has been used in the development of new pharmaceutical drugs . For instance, it has been used in the preparation of 5-chloro-6-iodonicotinic acid by iodine displacement . This shows its potential in the creation of new medicinal compounds.
Alzheimer’s Disease Treatment
Research has shown that 5,6-Dichloronicotinic acid can be used in the treatment of Alzheimer’s disease . It has been used in the creation of Tetrahydroacridine derivatives with dichloronicotinic acid moiety, which are considered attractive, multipotent agents for Alzheimer’s disease treatment .
Biological Material
5,6-Dichloronicotinic acid can be used as a biological material . This means it can be used in various life science related research, contributing to our understanding of biological systems.
Reference Standard
In the field of analytical chemistry, 5,6-Dichloronicotinic acid is used as a reference standard . Reference standards are substances with a known amount of a specific entity which are used to calibrate measurements in analytical chemistry.
Industrial Applications
5,6-Dichloronicotinic acid is used in various industrial applications . Its unique properties make it a valuable component in the production of a variety of products.
安全和危害
5,6-Dichloronicotinic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
未来方向
作用机制
Target of Action
It has been shown to inhibit the catalysis of acetylcholine chloride , suggesting that it may interact with enzymes or receptors involved in the acetylcholine pathway.
Mode of Action
5,6-Dichloronicotinic acid interacts with its targets by inhibiting the catalysis of acetylcholine chloride . This inhibition could result in changes in the normal functioning of the acetylcholine pathway, potentially affecting neurotransmission.
Biochemical Pathways
Given its inhibitory effect on the catalysis of acetylcholine chloride , it can be inferred that it may impact the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
5,6-Dichloronicotinic acid has been shown to have an inhibitory effect on Alzheimer’s disease . This suggests that the compound’s action at the molecular and cellular level could potentially alter the progression of neurodegenerative disorders.
属性
IUPAC Name |
5,6-dichloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLTTNKVLFZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289779 | |
| Record name | 5,6-Dichloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41667-95-2 | |
| Record name | 5,6-Dichloronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41667-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 63885 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041667952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41667-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dichloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 5,6-dichloronicotinic acid in agriculture?
A1: 5,6-Dichloronicotinic acid has been investigated as a potential precursor for agricultural agents. Researchers synthesized a series of 4-substituted anilides of 5,6-dichloronicotinic acid and evaluated their potential as herbicides, pesticides, or fungicides [, ]. While the specific results of these evaluations are not detailed in the provided abstracts, the research highlights the exploration of this compound in the context of crop protection and pest control.
Q2: How does the structure of 5,6-dichloronicotinic acid relate to its potential use in treating Alzheimer's disease?
A2: While 5,6-dichloronicotinic acid itself has not been directly studied for Alzheimer's disease treatment, it serves as a building block for more complex molecules with potential therapeutic benefits []. The dichloronicotinic acid moiety can be linked to other pharmacophores, such as those found in the cyclopentaquinoline hybrids, to create multifunctional agents. These hybrids can then target multiple pathological hallmarks of Alzheimer's disease, including acetylcholine deficiency, amyloid beta aggregation, and inflammation.
Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of derivatives based on 5,6-dichloronicotinic acid?
A3: Yes, research on cyclopentaquinoline hybrids incorporating 5,6-dichloronicotinic acid explores SAR []. While the specific structural modifications are not detailed in the abstract, the study indicates that variations in the linker structure connecting the 2,3-dihydro-1H-cyclopenta[b]quinoline and 5,6-dichloronicotinic acid moieties influenced the biological activity of the resulting compounds. This suggests that modifying the linker structure can be used to fine-tune the potency and selectivity of these hybrids for different targets relevant to Alzheimer's disease.
Q4: What analytical techniques have been employed to characterize 5,6-dichloronicotinic acid and its derivatives?
A4: Although the specific analytical techniques are not mentioned in the abstracts, it is standard practice to utilize a combination of methods to confirm the structure and purity of synthesized compounds [, ]. These methods likely include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the molecular structure and identify functional groups. Additionally, Mass Spectrometry (MS) might have been employed to determine the molecular weight and elemental composition. Other techniques like melting point determination and elemental analysis could have been used to assess the purity of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



